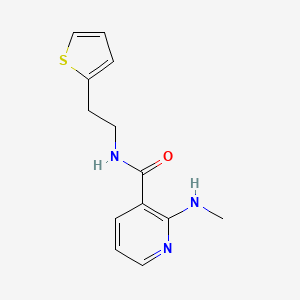
(2-Amino-3-methylphenyl)-(3-phenylpyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-3-methylphenyl)-(3-phenylpyrrolidin-1-yl)methanone, commonly known as U-47700, is a synthetic opioid that was first developed in the 1970s by a team of researchers at Upjohn Pharmaceuticals. It was initially intended to be used as a painkiller, but due to its high potency and addictive properties, it was never approved for medical use. Despite this, U-47700 has gained popularity in recent years as a recreational drug, leading to numerous cases of overdose and death.
Mécanisme D'action
U-47700 acts as a selective agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. By binding to this receptor, U-47700 produces a range of effects, including pain relief, sedation, and euphoria. However, it also has a high potential for abuse and dependence, as well as a range of adverse effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of U-47700 are similar to those of other opioids, including morphine and fentanyl. It produces a range of effects on the central nervous system, including pain relief, sedation, and respiratory depression. It also has a range of peripheral effects, including nausea, vomiting, and constipation.
Avantages Et Limitations Des Expériences En Laboratoire
U-47700 has several advantages for use in laboratory experiments, including its high potency and selectivity for the mu-opioid receptor. However, it also has several limitations, including its potential for abuse and dependence, as well as its adverse effects on respiratory function.
Orientations Futures
There are several potential future directions for research on U-47700, including its use as a treatment for opioid addiction and withdrawal, as well as its potential as a novel painkiller. However, given its high potential for abuse and dependence, any future research must be conducted with caution and with a focus on minimizing the risks associated with its use.
Méthodes De Synthèse
The synthesis of U-47700 involves several steps, starting with the reaction between 3-chloroaniline and 3-phenylpropanal to form an imine intermediate. This intermediate is then reduced using sodium borohydride to yield the corresponding amine. The amine is then acylated using 3-methylbenzoyl chloride to form U-47700.
Applications De Recherche Scientifique
U-47700 has been the subject of numerous scientific studies, primarily focused on its pharmacological properties and potential medical applications. Some of the most notable research includes a study published in the Journal of Medicinal Chemistry in 2005, which demonstrated the potent analgesic effects of U-47700 in animal models of pain. Other studies have explored its potential use as a treatment for opioid addiction and withdrawal.
Propriétés
IUPAC Name |
(2-amino-3-methylphenyl)-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-6-5-9-16(17(13)19)18(21)20-11-10-15(12-20)14-7-3-2-4-8-14/h2-9,15H,10-12,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKOXJSRQJGSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCC(C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-3-methylphenyl)-(3-phenylpyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B7554588.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7554591.png)



![(5Z)-3-butyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7554632.png)

![2-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamino]-2-phenylacetic acid](/img/structure/B7554640.png)
![N-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554643.png)
![2-[(3-Aminophenyl)methyl-benzylamino]ethanol](/img/structure/B7554649.png)

![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine](/img/structure/B7554659.png)

![(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7554670.png)